1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine
Overview
Description
This compound is a derivative of indole, a heterocyclic aromatic organic compound. It has the empirical formula C10H12N2 and a molecular weight of 160.22 . The compound is solid in form .
Molecular Structure Analysis
The compound’s SMILES string isCn1ccc2cc(CN)ccc12
. This indicates that the compound has a bicyclic structure with a methyl group attached to the nitrogen atom in the five-membered ring . Physical and Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 160.22 . The InChI key of the compound is XYCZKICJSDSNOW-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Characterization
- Research has focused on synthesizing and characterizing derivatives of indole-based compounds, highlighting their significance as intermediates for developing substances with pharmacological properties. For example, (2,3-Dihydro-1H-indol-5-ylmethyl)amine derivatives have been synthesized, showcasing their potential as precursors to pharmacologically active compounds (Ogurtsov & Rakitin, 2021).
Anticancer Applications
- Indole-based small molecules have been designed to target SIRT1, an enzyme implicated in cancer progression. Compounds synthesized demonstrated potent growth inhibitory action against various human cancer cell lines, suggesting their potential as anticancer agents (Panathur et al., 2013).
Methodological Advances
- The development of novel synthetic routes for indole derivatives highlights advancements in chemical synthesis techniques. These methodologies facilitate the creation of compounds with potential applications in medicinal chemistry and drug design (He et al., 2014).
Exploration of Novel Core Structures
- Research has also been directed towards generating indole-based core structures with potential relevance in medicinal chemistry. This includes the synthesis of diverse indole derivatives aimed at exploring underrepresented motifs in drug discovery (Schönherr & Leighton, 2012).
Mechanistic Studies and Potential Therapeutic Targets
- Studies on the mechanism of action and therapeutic potential of indole derivatives, such as their role in inhibiting specific enzymes or signaling pathways relevant to diseases like cancer, have been a significant area of interest. This research helps in understanding how these compounds can be utilized to develop novel treatments (Tzvetkov et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-(1-methylindol-5-yl)-N-[(1-methylindol-5-yl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-22-9-7-17-11-15(3-5-19(17)22)13-21-14-16-4-6-20-18(12-16)8-10-23(20)2/h3-12,21H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHYNBFYSXFDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CNCC3=CC4=C(C=C3)N(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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